molecular formula C12H10N4O B1436730 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 919217-49-5

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1436730
CAS No.: 919217-49-5
M. Wt: 226.23 g/mol
InChI Key: HJCRMBPAGYFMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine adenine moiety found in ATP . This structural similarity makes derivatives of this core structure particularly valuable for investigating ATP-binding sites and for the development of novel kinase inhibitors . Research into pyrazolo[3,4-d]pyrimidine analogs has demonstrated their potential as versatile scaffolds for designing targeted anticancer agents . These compounds have been reported to exhibit inhibitory activity against a range of critical oncogenic targets, including Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinases (CDKs) , and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The specific substitution at the 1-position with a 2-methylphenyl group is a feature of interest in structure-activity relationship (SAR) studies, as hydrophobic aromatic groups in this region are known to contribute to interactions within the hydrophobic pockets of kinase domains . This product is provided for research purposes to support investigations in drug discovery, chemical biology, and enzyme mechanism studies. It is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRMBPAGYFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

A drug with a high degree of lipophilicity, for example, can diffuse easily into cells. This could potentially impact the bioavailability of this compound.

Biochemical Analysis

Biochemical Properties

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is essential for DNA synthesis and repair. The compound’s interaction with DHFR leads to the inhibition of folate metabolism, thereby affecting cell proliferation. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting the folate pathway. This inhibition leads to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair. Additionally, this compound has been shown to modulate the activity of other enzymes and proteins involved in cell signaling, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of this compound is critical for its ability to modulate cellular processes and exert its biological effects.

Biological Activity

1-(2-Methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

  • Molecular Formula : C₁₂H₁₀N₄O
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 919217-49-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazolo derivatives, including this compound. In vitro evaluations demonstrated significant activity against several pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
7b0.22 - 0.25 μg/mL-
Other derivativesVaries (specific data not provided)-

The compound exhibited strong inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa0.36CDK2 inhibition
HCT1161.8CDK9 inhibition
A375VariableAntiproliferative effects

These findings suggest that the compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. For instance, it has been reported to exhibit selective inhibition against certain kinases:

  • CDK2 and CDK9 were identified as key targets with IC₅₀ values of 0.36 µM and 1.8 µM respectively.
  • The selectivity towards CDK2 was noted to be significantly higher than that for CDK9 .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines:

  • Synthesis Pathways : Various synthetic routes have been developed to enhance the biological activity of pyrazolo derivatives. These include modifications at different positions on the pyrazolo ring to optimize their pharmacological profiles .
  • In Vivo Studies : Although most studies are in vitro, preliminary in vivo studies indicate potential therapeutic effects in animal models of cancer and infection .
  • Photophysical Properties : Some derivatives have been explored for their photophysical properties, suggesting applications in imaging and diagnostics alongside their biological activities .

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase 1A (ALDH1A)

Research indicates that 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits in vitro inhibitory activity against multiple isoforms of ALDH1A, particularly ALDH1A3. This enzyme is implicated in various biological processes and is notably overexpressed in aggressive ovarian cancer subtypes. The inhibition of ALDH1A has been linked to potential benefits in cancer treatment, especially for ovarian cancer patients.

Synergistic Effects with Chemotherapy

Studies suggest that this compound may have synergistic effects when combined with standard chemotherapy drugs. In particular, it has been shown to enhance the efficacy of treatments against chemotherapy-resistant ovarian cancer cell lines and patient-derived tumor models. The combination treatments demonstrated improved efficacy in inhibiting cancer cell growth compared to either treatment alone.

Case Study: Ovarian Cancer Treatment

In a recent study focusing on ovarian cancer, researchers evaluated the effects of this compound as an ALDH inhibitor. The study involved:

  • Objective : To assess the efficacy of the compound in inhibiting ALDH1A activity.
  • Methodology : In vitro assays were conducted using ovarian cancer cell lines.
  • Results : The compound exhibited significant inhibitory effects on ALDH1A isoforms and demonstrated enhanced cytotoxicity when combined with standard chemotherapy agents.

This case study highlights the potential of this compound as a valuable addition to existing treatment regimens for ovarian cancer.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that optimize reaction conditions for better yields. Researchers are also exploring structural modifications to enhance its properties or biological activity further.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound and their unique features:

Compound NameStructureUnique Features
1-(2-aminophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneStructureContains an amino group which may enhance water solubility.
6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-oneStructureFeatures different phenyl substitutions that could modulate pharmacokinetics.

These compounds illustrate the diversity within the pyrazolo[3,4-d]pyrimidine class while showcasing the unique properties of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type and position on the phenyl ring or pyrazolopyrimidinone core. A comparative analysis is summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
1-(2-Methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 2-Methyl (N1-phenyl) C₁₁H₁₀N₄O 214.23 Enhanced lipophilicity; kinase inhibition (predicted)
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) None (unsubstituted) C₅H₄N₄O 136.11 Xanthine oxidase inhibitor; treats gout
1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Fluoro (N1-phenyl) C₁₁H₇FN₄O 230.20 Improved metabolic stability; PDE9 inhibition
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Methoxy (N1-phenyl) C₁₂H₁₀N₄O₂ 242.24 Increased solubility; antimicrobial activity
1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 2-Chloro (N1-phenyl) C₁₁H₇ClN₄O 246.66 Anticonvulsant potential; halogen-enhanced binding

Key Observations :

  • Solubility : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher aqueous solubility due to polar interactions, whereas halogenated analogs (e.g., 4-fluoro, 2-chloro) balance lipophilicity and metabolic stability .
  • Biological Activity :
    • Kinase Inhibition : The 2-methylphenyl derivative’s steric bulk may hinder binding to kinases compared to smaller substituents (e.g., 4-fluoro), which are effective in PDE9 inhibitors like PF-04447943 .
    • Anticonvulsant Activity : Chloro-substituted analogs (e.g., 2-chlorophenyl) show promise in preclinical models of epilepsy, likely due to enhanced σ-receptor interactions .

Reactivity Trends :

  • N1 Substitution : The N1 position is highly reactive, favoring aryl/alkyl group introduction under mild conditions .
  • C5 Functionalization : Chloromethyl or trifluoromethyl groups at C6 (e.g., 8b,c in ) enhance electrophilic reactivity for further derivatization .

Structural and Conformational Analysis

X-ray crystallography and Hirshfeld surface analysis reveal that substituents significantly alter molecular conformation:

  • Dihedral Angles: The 2-methylphenyl group induces a dihedral angle of ~25° between the pyrazole and pyrimidinone rings, comparable to 4-chlorophenyl analogs (28.96°) but distinct from smaller substituents like 4-fluoro (5.72°) .
  • Hydrogen Bonding: Unsubstituted allopurinol forms strong hydrogen bonds with xanthine oxidase, while bulkier substituents (e.g., 2-methylphenyl) may reduce binding efficiency .

Preparation Methods

Condensation and Cyclization Approach

Method Overview:

This classical method involves the condensation of enaminonitrile derivatives with urea or related precursors under acidic conditions, followed by cyclization to form the pyrazolopyrimidine ring system. The key steps are:

  • Step 1: Condensation of enaminonitrile with urea or its derivatives to generate an intermediate.
  • Step 2: Cyclization of the intermediate under acidic conditions to form the core pyrazolopyrimidine structure.
  • Step 3: Functionalization with methylphenyl groups at specific positions.

Research Findings:

  • The synthesis often begins with enaminonitrile derivatives, which are reacted with urea in the presence of acids, such as acetic acid or phosphoric acid, at elevated temperatures.
  • Cyclization is typically achieved by heating the mixture, leading to the formation of the pyrazolopyrimidine core.
  • Subsequent substitution at the nitrogen or oxygen positions is performed to introduce the 2-methylphenyl group.

Data Table 1: Typical Reaction Conditions

Step Reagents Conditions Outcome Reference
1 Enaminonitrile + Urea Acidic medium, reflux Intermediate formation
2 Cyclization Heating at 150-180°C Pyrazolopyrimidine core

Three-Component Synthesis via Microwave-Assisted Reaction

Method Overview:

Recent advances utilize microwave irradiation to facilitate a one-pot synthesis, significantly reducing reaction times and improving yields. This method involves:

  • Methyl 5-aminopyrazole-4-carboxylates
  • Primary amines (e.g., 2-methylphenylamine)
  • Trimethyl orthoformate or similar formylating agents

Reaction Pathway:

  • The process begins with the formation of a formimidate intermediate from the amine and orthoformate.
  • The intermediate reacts with methyl 5-aminopyrazole-4-carboxylates under microwave irradiation.
  • Cyclization occurs, yielding the desired pyrazolopyrimidin-4-one derivatives.

Research Findings:

  • The reaction is performed in ethanol or other sustainable solvents.
  • Optimal conditions involve microwave heating at 160°C for approximately 35-55 minutes.
  • The method is highly efficient, with yields often exceeding 80%.

Data Table 2: Microwave Synthesis Parameters

Parameter Conditions Yield (%) Reference
Temperature 160°C >80
Reaction time 35-55 min
Solvent Ethanol or 2-methyl tetrahydrofuran

Alkylation and Functionalization

Method Overview:

Alkylation at the nitrogen (position 5) of the pyrazolopyrimidine ring is achieved via nucleophilic substitution using alkyl halides in the presence of bases such as sodium bicarbonate or sodium hydride. This step allows for the introduction of various substituents, including methyl, phenyl, or benzyl groups.

Procedure:

  • Dissolve the pyrazolopyrimidinone in dimethylformamide (DMF).
  • Add sodium bicarbonate or sodium hydride.
  • Introduce the alkyl halide and heat at 70°C for 5 hours.
  • Isolate the N-alkylated product via filtration and recrystallization.

Research Findings:

  • Alkylation occurs selectively at the nitrogen atom in position 5.
  • The process tolerates various alkyl halides, enabling diverse derivative synthesis.

Data Table 3: Alkylation Conditions

Reagent Conditions Product Reference
Alkyl halide DMF, NaHCO3, 70°C, 5h N-alkylated derivatives

Summary of Key Reaction Parameters

Method Reagents Conditions Yield Notes
Condensation & Cyclization Enaminonitrile + Urea Acidic, reflux Variable Classical route
Microwave-assisted Methyl 5-aminopyrazole-4-carboxylates + Primary amines + Orthoformate Microwave, 160°C, 35-55 min >80% Rapid, efficient
Alkylation Pyrazolopyrimidinone + Alkyl halides DMF, NaHCO3, 70°C, 5h Variable Functionalization step

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 5-amino-1-phenylpyrazole-4-carboxylate derivatives with formamide (HCONH₂) under reflux conditions. For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in 80% formamide for 10 hours yields the pyrazolo[3,4-d]pyrimidin-4-one core, followed by purification via recrystallization from dimethylformamide (DMF) . Adjusting substituents (e.g., 2-methylphenyl) may require tailored aryl halides or coupling agents in subsequent steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves structural ambiguities: triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.17 Å, b = 10.70 Å) are typical for pyrazolo-pyrimidinone analogs. Refinement protocols (e.g., R[F²] < 0.05) ensure accuracy .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Waste disposal must comply with hazardous chemical guidelines (e.g., neutralization before incineration). Refer to Safety Data Sheets (SDS) for specific hazards (e.g., acute toxicity data) .

Advanced Research Questions

Q. How can regioselective N-substitution be achieved in pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Regioselectivity depends on reagent choice and reaction conditions. For example, N-arylsubstituted α-chloroacetamides selectively target the pyrazole nitrogen under mild basic conditions (e.g., K₂CO₃ in DMF). Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometry (1:1.2 molar ratio) minimizes byproducts . Computational modeling (DFT) predicts reactive sites for novel substituents .

Q. What strategies improve solubility for in vitro pharmacological studies?

  • Methodological Answer : Co-solvent systems (e.g., DMSO:PBS mixtures) or micellar encapsulation enhance aqueous solubility. Derivatives with polar groups (e.g., hydroxyl, amine) or salt formation (e.g., hydrochloride salts) increase bioavailability. Solubility parameters (logP) should be calculated using group contribution methods, validated via shake-flask assays .

Q. How can structural analogs be designed to target kinase inhibition?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies focus on substituents at the 1- and 3-positions. For example, bulky aryl groups (e.g., 4-chlorophenyl) enhance ATP-binding pocket affinity. In vitro kinase assays (e.g., IC₅₀ determination) and molecular docking (PDB: 4H-pyrazolo[3,4-d]pyrimidinone complexes) guide optimization .

Q. How are contradictions in synthetic yield data resolved across studies?

  • Methodological Answer : Systematic reproducibility studies identify critical variables (e.g., reagent purity, solvent drying). For example, yields drop if formamide contains residual ammonium ions. Controlled experiments under inert atmospheres (N₂/Ar) and rigorous drying of solvents improve consistency .

Q. What advanced analytical methods resolve structural isomerism in pyrazolo-pyrimidinones?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures distinguishes tautomers, while 2D-COSY and NOESY correlations map spatial proximity of substituents. Single-crystal X-ray diffraction remains the gold standard for unambiguous assignment, with refinement software (e.g., SHELXL) resolving disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.